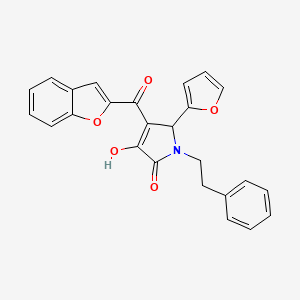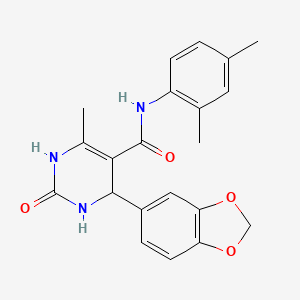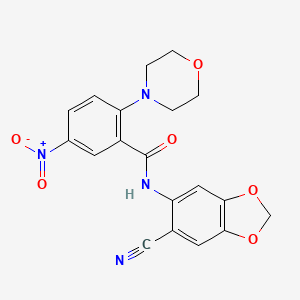![molecular formula C25H30ClNO2 B4082198 4-[[[3-Phenyl-3-(4-propan-2-yloxyphenyl)propyl]amino]methyl]phenol;hydrochloride](/img/structure/B4082198.png)
4-[[[3-Phenyl-3-(4-propan-2-yloxyphenyl)propyl]amino]methyl]phenol;hydrochloride
Descripción general
Descripción
4-[[[3-Phenyl-3-(4-propan-2-yloxyphenyl)propyl]amino]methyl]phenol;hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a phenyl group, a propan-2-yloxyphenyl group, and an amino-methylphenol group, all linked together. The hydrochloride form of this compound enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[[3-Phenyl-3-(4-propan-2-yloxyphenyl)propyl]amino]methyl]phenol;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 3-phenyl-3-(4-propan-2-yloxyphenyl)propylamine, which is then reacted with formaldehyde and phenol under controlled conditions to form the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully optimized to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced technologies such as supercritical fluid synthesis. This method offers advantages like faster reaction rates, uniform particle size distribution, and high conversion rates, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
4-[[[3-Phenyl-3-(4-propan-2-yloxyphenyl)propyl]amino]methyl]phenol;hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include quaternary ammonium cations, reduced amines, and substituted phenols, depending on the type of reaction and reagents used.
Aplicaciones Científicas De Investigación
4-[[[3-Phenyl-3-(4-propan-2-yloxyphenyl)propyl]amino]methyl]phenol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in the study of cellular processes and as a tool for investigating biochemical pathways.
Medicine: It has potential therapeutic applications, including its use in drug development and as a component in pharmaceutical formulations.
Industry: The compound is used in the production of advanced materials and as an additive in various industrial processes
Mecanismo De Acción
The mechanism of action of 4-[[[3-Phenyl-3-(4-propan-2-yloxyphenyl)propyl]amino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Propiedades
IUPAC Name |
4-[[[3-phenyl-3-(4-propan-2-yloxyphenyl)propyl]amino]methyl]phenol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO2.ClH/c1-19(2)28-24-14-10-22(11-15-24)25(21-6-4-3-5-7-21)16-17-26-18-20-8-12-23(27)13-9-20;/h3-15,19,25-27H,16-18H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSZQMDCJYWYGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(CCNCC2=CC=C(C=C2)O)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[4-(sec-butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}-2,4-pentanedione](/img/structure/B4082116.png)
![N-[[4-ethyl-5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methylbenzamide](/img/structure/B4082117.png)
![N-[1-(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B4082118.png)
![Ethyl 4-{2-[5-(benzothiazol-2-ylthiomethyl)-4-prop-2-enyl-1,2,4-triazol-3-ylth io]acetylamino}benzoate](/img/structure/B4082122.png)

![N-(2-ethyl-6-methylphenyl)-2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B4082135.png)
![[4-(3,4-Dichlorophenyl)piperazin-1-yl]-(2-nitrophenyl)methanone](/img/structure/B4082142.png)
![6-Amino-3-(4-bromophenyl)-4-(2,5-difluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4082170.png)

![6-Amino-4-(2,5-difluorophenyl)-3-(2,5-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4082177.png)

![4-{2-[(5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ETHYL}MORPHOLINE](/img/structure/B4082184.png)
![N-benzyl-7-(difluoromethyl)-N-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4082186.png)

